cis-ent-Tadalafil-d3

Description

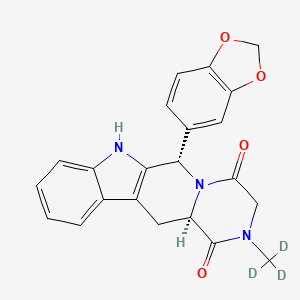

Structure

3D Structure

Properties

Molecular Formula |

C22H19N3O4 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1/i1D3 |

InChI Key |

WOXKDUGGOYFFRN-ATUCCMFHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Origin of Product |

United States |

Foundational & Exploratory

what is cis-ent-Tadalafil-d3

An In-Depth Technical Guide to cis-ent-Tadalafil-d3

Introduction

This compound is a deuterated, isotopically labeled form of a specific stereoisomer of Tadalafil.[1][2] It is a high-purity chemical primarily synthesized for use in biomedical and pharmaceutical research. Its main application is as an internal standard for the quantitative analysis of Tadalafil or its isomers in biological matrices using mass spectrometry.[3] This guide provides a detailed overview of its structure, its relationship to the active drug Tadalafil, the mechanism of action of Tadalafil, and the experimental applications of this deuterated compound.

Chemical Identity and Stereochemistry

Tadalafil, the active pharmaceutical ingredient, is a specific stereoisomer with a (6R,12aR) configuration. The term "this compound" describes a related but distinct molecule:

-

Tadalafil: The pharmacologically active molecule, with the chemical name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[4]

-

ent-Tadalafil: The enantiomer of Tadalafil, having the (6S,12aS) configuration. It is considered an inactive cis-enantiomer.[5]

-

cis-Tadalafil: A diastereomer of Tadalafil with the (6R,12aS) configuration.

-

cis-ent-Tadalafil: The enantiomer of cis-Tadalafil, with the (6S,12aR) configuration. This is the core structure of the topic compound.[1][2]

-

-d3: This suffix indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms, most commonly on the N-methyl group.[2][6] This isotopic labeling increases the molecular weight by three Daltons without significantly altering the chemical properties.

This specific structure makes this compound an ideal internal standard for quantifying Tadalafil's isomers, which may be present as impurities or metabolites in pharmaceutical preparations and research samples.

Role as a Deuterated Internal Standard

In quantitative mass spectrometry, such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise measurements.[7] A deuterated internal standard is considered the gold standard for this purpose.[8]

Principle: Deuterated standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts (the analyte).[9] They co-elute during chromatography and experience similar ionization efficiency and fragmentation patterns in the mass spectrometer. However, due to the mass difference from the deuterium atoms, the internal standard can be distinguished from the analyte by the mass spectrometer.

Advantages:

-

Accuracy and Precision: It effectively corrects for variations in sample preparation (e.g., extraction recovery) and instrumental analysis (e.g., injection volume, ion suppression).[8]

-

Matrix Effect Compensation: The standard helps to normalize the signal by accounting for the complex matrix of biological samples (like plasma or urine) that can enhance or suppress the analyte's signal.[7]

The use of this compound allows researchers to precisely quantify levels of Tadalafil's stereoisomeric impurities, ensuring the purity and quality of the active pharmaceutical ingredient.

Tadalafil: Core Mechanism of Action

While this compound is a research tool, its relevance is tied to the pharmacology of Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[10][11] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[12]

Signaling Pathway of Vasodilation

The therapeutic effects of Tadalafil in conditions like erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) are mediated through the NO/cGMP pathway:[4][13]

-

Nitric Oxide (NO) Release: Sexual stimulation or endothelial signaling triggers the release of NO from nerve terminals and endothelial cells.[12]

-

Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and activates the enzyme guanylate cyclase.[12]

-

cGMP Synthesis: Activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[12]

-

Smooth Muscle Relaxation: Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels. This results in the relaxation of smooth muscle cells.[13]

-

Physiological Effect: In the corpus cavernosum of the penis, this relaxation allows for increased blood flow, leading to an erection.[13] In the pulmonary vasculature, it causes vasodilation, reducing pulmonary artery pressure.[10]

-

PDE5 Inhibition: Tadalafil inhibits PDE5, the enzyme that breaks down cGMP into inactive GMP. By preventing cGMP degradation, Tadalafil enhances and prolongs the smooth muscle relaxation and vasodilatory effects.[12][14]

Quantitative Data

Quantitative data for this compound itself is limited to its chemical properties, as it is not a therapeutic agent. The relevant pharmacological data pertains to Tadalafil and its isomers.

| Compound | Parameter | Value | Reference |

| Tadalafil | Molecular Formula | C₂₂H₁₉N₃O₄ | [4] |

| Molar Mass | 389.411 g/mol | [5][14] | |

| PDE5 IC₅₀ | 1.8 nM | [5] | |

| Half-life | ~17.5 hours | [10][14] | |

| cis-Tadalafil | Molecular Formula | C₂₂H₁₉N₃O₄ | [15] |

| Molar Mass | 389.4 g/mol | [16] | |

| PDE5 IC₅₀ | 0.09 µM (90 nM) | [5] | |

| This compound | Molecular Formula | C₂₂H₁₆D₃N₃O₄ | [1] |

| Molar Mass | 392.42 g/mol | [1][2] | |

| CAS Number | 1329799-70-3 | [1][3] |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug required to inhibit a biological process by 50%. A lower value indicates higher potency.

Experimental Protocols

The primary experimental use of this compound is as an internal standard in bioanalytical methods. Below is a generalized protocol for the quantification of a Tadalafil isomer in a biological matrix like human plasma.

General Protocol: Quantification via LC-MS/MS

-

Preparation of Standards:

-

Prepare a stock solution of the target analyte (e.g., cis-Tadalafil) and the internal standard (IS), this compound, in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of the this compound internal standard solution.

-

Add 300 µL of a precipitation solvent (e.g., acetonitrile) to precipitate plasma proteins.

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject a small volume (e.g., 5 µL) of the supernatant onto a C18 analytical column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte from other matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:

-

Analyte (cis-Tadalafil): m/z 390.1 → [product ion]

-

IS (this compound): m/z 393.1 → [product ion]

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a specialized, isotopically labeled chemical that serves a critical role in modern analytical chemistry. While not pharmacologically active itself, it is an indispensable tool for researchers, scientists, and drug development professionals who require precise and accurate quantification of Tadalafil and its related impurities. Its use as an internal standard in LC-MS/MS assays ensures the reliability of data essential for pharmaceutical quality control, pharmacokinetic studies, and metabolic research. Understanding its properties and applications provides insight into the rigorous analytical processes that underpin drug development and safety assessment.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | TRC-T004532-10MG | LGC Standards [lgcstandards.com]

- 3. musechem.com [musechem.com]

- 4. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. Tadalafil-d3 | C22H19N3O4 | CID 46782966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 8. texilajournal.com [texilajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. musechem.com [musechem.com]

- 12. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Tadalafil - Wikipedia [en.wikipedia.org]

- 15. chemicalbook.com [chemicalbook.com]

- 16. Tadalafil, (6R,12aS)- | C22H19N3O4 | CID 9821704 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Properties of cis-ent-Tadalafil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of cis-ent-Tadalafil-d3, a deuterated isotopologue of a stereoisomer of Tadalafil. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Core Chemical Properties

This compound is the deuterated form of the (6S, 12aR)-enantiomer of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The incorporation of three deuterium atoms on the N-methyl group provides a stable isotopic label, making it an invaluable internal standard for pharmacokinetic and metabolic studies of Tadalafil using mass spectrometry.[1]

| Property | Value | Source(s) |

| Chemical Name | (6S,12aR)-6-(benzo[d][2][3]dioxol-5-yl)-2-(methyl-d3)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [4] |

| CAS Number | 1329799-70-3 | [3][4] |

| Molecular Formula | C₂₂H₁₆D₃N₃O₄ | [3][4] |

| Molecular Weight | 392.42 g/mol | [3][4] |

| Unlabeled CAS Number | 171596-28-4 | [4] |

| Isotopic Purity | Typically ≥99% deuterated forms (d₁-d₃) | |

| Applications | Labeled (6S)-cis-enantiomer of Tadalafil, used as an internal standard in quantitative analysis. | [3] |

Mechanism of Action: PDE5 Inhibition Signaling Pathway

Tadalafil, the parent compound of this compound, exerts its therapeutic effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[5] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation, leading to increased blood flow and penile erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Tadalafil enhances the effect of NO by preventing the degradation of cGMP, thereby prolonging smooth muscle relaxation and improving erectile function.[5]

References

- 1. musechem.com [musechem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2007146124A3 - Deuterated tadalafil derivatives - Google Patents [patents.google.com]

- 4. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of cis-ent-Tadalafil-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structure elucidation of cis-ent-Tadalafil-d3. While specific proprietary data for this deuterated internal standard is not publicly available, this document synthesizes information from the broader analysis of Tadalafil and its stereoisomers to present a robust framework for its characterization. The guide details the stereochemical complexity of Tadalafil, the significance of isotopic labeling, and the application of key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral chromatography. Experimental protocols are outlined, and quantitative data is presented in a comparative format. Logical workflows for stereoisomer differentiation and structural confirmation are visualized using network diagrams to facilitate a deeper understanding of the elucidation process.

Introduction to Tadalafil and its Stereoisomers

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely prescribed for the treatment of erectile dysfunction. Its molecular structure features two chiral centers, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The clinically approved and most pharmacologically active isomer is (6R,12aR)-Tadalafil.[1] The stereochemical configuration is critical to the molecule's efficacy and safety profile.

This compound is the deuterated form of the (6S,12aR) stereoisomer of Tadalafil. The "-d3" designation indicates that the three hydrogen atoms on the N-methyl group of the piperazinedione ring have been replaced by deuterium atoms.[2][3] This isotopically labeled compound is crucial for pharmacokinetic and metabolic studies, often serving as an internal standard in quantitative bioanalytical assays using mass spectrometry.[4] Its precise structural characterization is therefore essential for its use as a reliable analytical reference material.

Chemical Identity of this compound

| Property | Value |

| Chemical Name | (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[2] |

| CAS Number | 1329799-70-3[2] |

| Molecular Formula | C₂₂H₁₆D₃N₃O₄[5] |

| Molecular Weight | Approximately 392.42 g/mol [5] |

| Stereochemistry | cis configuration at the 6 and 12a positions |

Analytical Techniques for Structure Elucidation

The definitive identification of this compound requires a multi-faceted analytical approach to confirm its elemental composition, molecular weight, stereochemistry, and the specific location of the deuterium labels.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is fundamental for confirming the elemental composition and the presence of the deuterium atoms. Electrospray ionization (ESI) is a common technique for the analysis of Tadalafil and its analogs.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Instrument: Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Sample Preparation: The sample is dissolved in a suitable organic solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.

-

Infusion: The sample solution is directly infused into the mass spectrometer.

-

Data Acquisition: Data is acquired in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Expected Data: The high-resolution mass spectrum would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value corresponding to the exact mass of C₂₂H₁₆D₃N₃O₄, confirming the incorporation of three deuterium atoms.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is used to probe the molecular structure. While specific fragmentation data for this compound is not published, the fragmentation pattern of Tadalafil is well-characterized and would be expected to be similar, with shifts in fragment masses corresponding to the deuterated methyl group.

Table of Expected MS/MS Fragments for Tadalafil (and predicted shifts for d3 analog):

| Fragment Ion (m/z) of Tadalafil | Proposed Structure | Expected Fragment Ion (m/z) for this compound |

| 389 | [M+H]⁺ | 392 |

| 262 | Cleavage of the piperazinedione ring | 262 |

| 169 | Further fragmentation of the β-carboline core | 169 |

| 135 | Benzodioxole moiety | 135 |

Note: The fragmentation pattern of the core structure is not expected to be significantly altered by the deuteration of the N-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including the precise determination of stereochemistry and the location of isotopic labels.

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed.

Expected ¹H NMR Data: The ¹H NMR spectrum would be expected to be very similar to that of unlabeled cis-ent-Tadalafil, with the notable absence of the singlet corresponding to the N-methyl protons. The integration of the remaining proton signals would be consistent with the structure.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would show a signal for the deuterated methyl carbon, which would appear as a multiplet due to coupling with deuterium, and would be shifted slightly upfield compared to the unlabeled compound.

NOESY for Stereochemistry: A 2D NOESY experiment is crucial for confirming the cis stereochemistry. A spatial correlation (cross-peak) between the protons at positions 6 and 12a would confirm that they are on the same face of the ring system.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is essential for separating the different stereoisomers of Tadalafil and confirming the enantiomeric purity of this compound.

Experimental Protocol: Chiral HPLC

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., amylose or cellulose derivatives).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).

-

Detection: UV detection at a wavelength where Tadalafil has a strong absorbance (e.g., 285 nm).

-

Method: The method must be validated to demonstrate separation of all four stereoisomers of Tadalafil.[1][6]

The retention time of the synthesized this compound would be compared to that of a reference standard of (6S,12aR)-Tadalafil to confirm its stereochemical identity.

Synthesis and Elucidation Workflow

The synthesis of this compound would likely follow established synthetic routes for Tadalafil, with the key difference being the use of a deuterated starting material, such as deuterated methylamine or a deuterated alkylating agent, in the final step of forming the piperazinedione ring.

References

A Technical Guide to cis-ent-Tadalafil-d3: Identification, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on cis-ent-Tadalafil-d3, a deuterated isotopologue of an inactive stereoisomer of Tadalafil. This document outlines its identification, potential synthetic pathways, and detailed analytical methodologies crucial for its characterization and quantification in research and development settings.

Core Identification and Properties

This compound is the deuterated form of the (6S,12aR)-enantiomer of Tadalafil, which is a diastereomer of the active pharmaceutical ingredient.[1] Due to its stereochemical configuration, the non-deuterated parent compound is considered inactive as a phosphodiesterase type 5 (PDE5) inhibitor.[2] The incorporation of three deuterium atoms on the N-methyl group makes it a valuable tool as an internal standard in quantitative analytical studies, particularly in pharmacokinetic and metabolic research involving Tadalafil and its related substances.[3][4]

Chemical and Physical Data

A summary of the key identification and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1329799-70-3 | [1][5] |

| Unlabelled CAS Number | 171596-28-4 | [1] |

| Molecular Formula | C₂₂H₁₆D₃N₃O₄ | [1][5] |

| Molecular Weight | 392.42 g/mol | [5] |

| IUPAC Name | (6S,12aR)-6-(1,3-benzodioxol-5-yl)-2-(methyl-d3)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [1] |

| Synonyms | The labelled (6S)-cis-enantiomer of Tadalafil | [5] |

| Isotopic Purity | Not specified in search results | |

| Appearance | Not specified in search results | |

| Solubility | Not specified in search results |

Synthesis and Stereochemistry

The synthesis of Tadalafil and its stereoisomers typically involves a Pictet-Spengler reaction between D- or L-tryptophan methyl ester and piperonal, followed by cyclization with chloroacetyl chloride and subsequent reaction with methylamine.[6] The stereochemistry of the final product is dictated by the chirality of the starting tryptophan derivative.

For the synthesis of cis-ent-Tadalafil, L-tryptophan methyl ester would be the logical starting material. The Pictet-Spengler reaction can yield a mixture of cis and trans isomers, which can be separated by chromatographic techniques.[6] The deuterated methyl group can be introduced by using deuterated methylamine (CD₃NH₂) in the final step of the synthesis.

The following diagram illustrates the stereochemical relationship between Tadalafil and its isomers.

Analytical Methodologies

Accurate identification and quantification of this compound require robust analytical techniques. Given its nature as a stable isotope-labeled internal standard, mass spectrometry-based methods are particularly relevant.

Mass Spectrometry (MS)

A validated UPLC-MS/MS method for the determination of Tadalafil in human plasma can be adapted for this compound.[7][8]

Sample Preparation:

-

Protein Precipitation: Plasma samples can be deproteinized with acetonitrile.[8]

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): These techniques can also be employed for sample clean-up and concentration.

Chromatographic Conditions:

-

Column: A C18 column, such as a Shiseido C18 (100 × 2.1 mm, 2.7 µm), is suitable for separation.[7]

-

Mobile Phase: Isocratic elution with a mixture of 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid can be used.[7]

-

Flow Rate: A flow rate of 0.7 mL/min is recommended.[7]

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions:

-

For Tadalafil: m/z 390.4 → 268.3[7]

-

For this compound (as internal standard): The precursor ion would be approximately m/z 393.4, and the product ion would need to be determined experimentally, but a likely transition would be m/z 393.4 → 271.3 (a +3 Da shift from the Tadalafil product ion).

-

The following workflow illustrates the general procedure for quantitative analysis using UPLC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used for the purity assessment of this compound.[9][10]

Sample Preparation:

-

Accurately weigh the this compound sample and a certified internal standard (e.g., dimethyl terephthalate or 2,4-dinitrotoluene) into an NMR tube.[9][10]

-

Dissolve the mixture in a deuterated solvent, such as DMSO-d₆.[9][10]

NMR Acquisition Parameters (Example):

-

Spectrometer: 60 MHz benchtop NMR or higher field instrument.[10]

-

Solvent: DMSO-d₆

-

Number of Scans: 32[10]

-

Relaxation Delay (d1): 20 s (should be at least 5 times the longest T1 of the signals of interest).[10]

-

Pulse Angle: 90°

Data Processing and Quantification:

-

Apply appropriate window functions, phase correction, and baseline correction.

-

Integrate the characteristic signals of this compound and the internal standard. The signal for the methylenedioxy protons of Tadalafil isomers typically appears around 5.9 ppm.[9]

-

Calculate the purity based on the integral values, number of protons, and molecular weights of the analyte and the internal standard.

Signaling Pathway Context

While this compound and its non-deuterated counterpart are considered inactive, the parent compound, Tadalafil, exerts its therapeutic effect by inhibiting phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Tadalafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.

The following diagram provides a simplified overview of the Tadalafil signaling pathway.

References

- 1. This compound | TRC-T004532-10MG | LGC Standards [lgcstandards.com]

- 2. biocompare.com [biocompare.com]

- 3. musechem.com [musechem.com]

- 4. ent-Tadalafil-d3 | 1329568-92-4 | Benchchem [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jasco.com.br [jasco.com.br]

A Comprehensive Technical Guide to cis-ent-Tadalafil-d3

This technical guide provides an in-depth overview of cis-ent-Tadalafil-d3, a deuterated isotopologue of an enantiomer of Tadalafil. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Core Compound Properties

This compound is the deuterium-labeled form of cis-ent-Tadalafil.[1] The "ent-" prefix indicates it is the enantiomer of the active Tadalafil, and "-d3" signifies the presence of three deuterium atoms. The stereochemistry of Tadalafil is crucial for its biological activity, with the active isomer being the (6R, 12aR) enantiomer.[2][3] The "cis" designation for the enantiomer distinguishes it from the "trans" configuration of the active substance. While some sources describe ent-Tadalafil as the (6S, 12aS) enantiomer, this compound has been specified with a (6S, 12aR) configuration.[4][5]

Below is a summary of the key quantitative data for this compound and its related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C22H16D3N3O4 | 392.42 | 1329799-70-3[5][6] |

| Tadalafil-d3 | C22H16D3N3O4 | 392.42 | 960226-55-5[7][8][9] |

| Tadalafil | C22H19N3O4 | 389.41 | 171596-29-5[3][4] |

| cis-Tadalafil | C22H19N3O4 | 389.4 | 171596-27-3[10] |

Experimental Protocols

While specific experimental protocols for this compound are not widely published, methodologies for the synthesis, characterization, and analysis of Tadalafil and its analogs are well-established and can be adapted.

2.1. Synthesis and Characterization

The synthesis of Tadalafil and its related substances, including its enantiomers, has been documented through various schemes.[11][12][13] A radical synthesis approach for ent-Tadalafil has also been reported.[14] The general process often involves a Pictet-Spengler reaction as a key step.[13][15]

Characterization of the synthesized compounds typically involves standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine purity.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of deuterium labeling.

2.2. In Vitro Studies

In vitro assays are crucial for determining the biological activity of Tadalafil analogs. A key assay is the measurement of the inhibition of phosphodiesterase type 5 (PDE5).

-

PDE5 Inhibition Assay: The inhibitory activity against PDE5 can be determined using cell-free assays. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter. For Tadalafil, the IC50 is approximately 1.8 nM.[16]

-

Cell-Based Assays: Human hepatocytes can be used to study the effect of the compound on protein expression, such as CYP3A.[16]

2.3. In Vivo Studies

Animal models are used to evaluate the pharmacokinetics and efficacy of Tadalafil and its analogs.

-

Pharmacokinetic Studies: These studies involve administering the compound to animals (e.g., rats) and measuring its concentration in blood plasma over time to determine parameters like absorption, distribution, metabolism, and excretion.[17] Deuterated compounds like this compound are often used as internal standards in such studies.

-

Efficacy Studies: In animal models of erectile dysfunction, the effect of the compound on penile oxygenation and muscle/fiber ratio can be assessed.[16] For other indications like pulmonary arterial hypertension, changes in cerebral vascular density can be measured.[16]

Signaling Pathways

Tadalafil primarily exerts its effects through the inhibition of PDE5, which modulates the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][18][19] Additionally, the STAT3/PKG-I signaling pathway has been implicated in the protective effects of Tadalafil.[20]

3.1. NO/cGMP Signaling Pathway

Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells. NO activates guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Tadalafil increases the concentration of cGMP, thereby enhancing and prolonging the pro-erectile signal.[3][18][19]

3.2. STAT3/PKG-I Signaling Pathway

Tadalafil has been shown to protect stem cells from hypoxia/reoxygenation injury through the STAT3/PKG-I signaling pathway. This protective effect is mediated by the activation of protein kinase G (PKG-I) and the phosphorylation of STAT3, which contributes to cell survival.[20]

References

- 1. cis-Tadalafil-d3 (cis-IC-351-d3) | Isotope-Labeled Compounds | 1329799-70-3 | Invivochem [invivochem.com]

- 2. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tadalafil - Wikipedia [en.wikipedia.org]

- 4. biocompare.com [biocompare.com]

- 5. This compound | TRC-T004532-10MG | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Tadalafil-d3 | CAS 960226-55-5 | LGC Standards [lgcstandards.com]

- 9. Tadalafil - D3 - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. cis-Tadalafil synthesis - chemicalbook [chemicalbook.com]

- 11. ACG Publications - Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor [acgpubs.org]

- 12. [PDF] Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. WO2012143801A1 - Manufacturing process for tadalafil from racemic or l-tryptophan - Google Patents [patents.google.com]

- 16. selleckchem.com [selleckchem.com]

- 17. hra.nhs.uk [hra.nhs.uk]

- 18. go.drugbank.com [go.drugbank.com]

- 19. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 20. Tadalafil, a Phosphodiesterase Inhibitor Protects Stem Cells over Longer Period Against Hypoxia/Reoxygenation Injury Through STAT3/PKG-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-ent-Tadalafil-d3 for Research Professionals

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of cis-ent-Tadalafil-d3, a deuterated analog of a Tadalafil isomer, intended for use in research and development. This document covers its commercial sourcing, physicochemical properties, and its primary application as an internal standard in bioanalytical studies. Detailed experimental protocols for its use and the analysis of Tadalafil are provided, along with a visualization of the parent compound's mechanism of action.

Introduction to this compound

This compound is the deuterated isotopologue of the (6S,12aR)-diastereomer of Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). Due to its stable isotope labeling, this compound is an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic and metabolic studies of Tadalafil.[1] The incorporation of deuterium atoms provides a distinct mass difference from the unlabeled analyte, allowing for precise and accurate quantification while maintaining nearly identical chemical and chromatographic properties.[2][3]

Commercial Suppliers

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes.

| Supplier | Product Name | CAS Number | Additional Information |

| LGC Standards | This compound | 1329799-70-3 | Offers certified reference materials.[4] |

| Pharmaffiliates | This compound | 1329799-70-3 | Provides pharmaceutical standards and fine chemicals.[5] |

| MuseChem | This compound | 1329799-70-3 | Supplies deuterated compounds for research use.[1] |

| TRC (Toronto Research Chemicals) | This compound | 1329799-70-3 | Available through distributors like LGC Standards. |

Physicochemical and Spectroscopic Data

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Name | (6S,12aR)-6-(benzo[d][6][7]dioxol-5-yl)-2-(methyl-d3)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [4] |

| CAS Number | 1329799-70-3 | [5] |

| Molecular Formula | C₂₂H₁₆D₃N₃O₄ | [4] |

| Molecular Weight | 392.42 g/mol | [8] |

| Monoisotopic Mass | 392.15638633 Da | [8] |

| Stereochemistry | (6S, 12aR) | [4] |

| Appearance | (Not specified, typically a white to off-white solid) | |

| Solubility | (Not specified, likely soluble in DMSO, Methanol) |

Note on Spectroscopic Data: Detailed, publicly available NMR and mass spectra for this compound are limited. However, the mass spectrometric behavior of Tadalafil-d3 (the (6R,12aR) enantiomer) is well-documented in analytical methods. For ¹H NMR, the spectrum would be expected to be very similar to that of unlabeled cis-ent-Tadalafil, with the notable absence of the N-methyl singlet peak. The ¹H NMR chemical shifts for unlabeled Tadalafil in DMSO-d₆ are available for reference.[9][10]

Synthesis Overview

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary to the commercial suppliers. However, the general synthetic strategy for deuterated Tadalafil analogs can be inferred from patent literature and the known synthesis of Tadalafil.[11][12][13] The synthesis of Tadalafil typically involves a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal to form the key tetrahydro-β-carboline intermediate.[11]

The introduction of the deuterated methyl group in this compound would likely be achieved in the final step of the synthesis, which involves the formation of the piperazinedione ring. This is accomplished by using a deuterated methylating agent, such as deuterated methylamine (CD₃NH₂) or a deuterated methyl halide (CD₃I), in the reaction with the chloroacetylated tetrahydro-β-carboline precursor. The stereochemistry is controlled by the choice of the starting chiral material (in this case, L-tryptophan methyl ester to yield the ent-Tadalafil backbone) and the stereospecificity of the Pictet-Spengler reaction.

Experimental Protocols

This protocol is adapted from a published method for the separation of Tadalafil and its three stereoisomers, which is essential for verifying the stereochemical purity of this compound.

| Parameter | Specification |

| Chromatographic Column | Chiralpak AD |

| Mobile Phase | Hexane : Isopropyl Alcohol (1:1, v/v) |

| Flow Rate | (Not specified, typically 1.0 mL/min for analytical scale) |

| Detection | UV at 220 nm |

| Expected Outcome | Baseline separation of the four stereoisomers within 30 minutes. |

Reference: This method is based on the work of Gao et al., J Chromatogr Sci, 2007.

This protocol details a validated method for the determination of Tadalafil in a biological matrix, where this compound would serve as the internal standard.

Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of human plasma, add the internal standard (this compound) solution.

-

Perform solid-phase extraction using Phenomenex Strata-X-C 33 µm extraction cartridges.

-

Wash the cartridges and elute the analyte and internal standard.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

LC-MS/MS Parameters

| Parameter | Specification |

| LC Column | Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) |

| Mobile Phase | Methanol : 10 mM Ammonium Formate, pH 4.0 (90:10, v/v) |

| Flow Rate | 0.9 mL/min |

| Injection Volume | (Not specified, typically 5-20 µL) |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Tadalafil: m/z 390.3 → 268.2this compound: m/z 393.1 → 271.2 |

Reference: This method is based on the work of Shah et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2016.

Visualizations

The following diagram illustrates the signaling pathway through which Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme.

Caption: Mechanism of action of Tadalafil as a PDE5 inhibitor.

The diagram below outlines a typical workflow for the quantitative analysis of an analyte in a biological sample using a stable isotope-labeled internal standard like this compound.

Caption: A typical bioanalytical workflow for drug quantification.

References

- 1. musechem.com [musechem.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. This compound | TRC-T004532-10MG | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. WO2007146124A3 - Deuterated tadalafil derivatives - Google Patents [patents.google.com]

- 7. Desmethylene this compound | LGC Standards [lgcstandards.com]

- 8. Tadalafil-d3 | C22H19N3O4 | CID 46782966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Solubility of cis-ent-Tadalafil-d3

This technical guide provides an in-depth overview of the solubility characteristics of cis-ent-Tadalafil-d3. Given the limited direct data on this specific deuterated isotopologue, this document leverages the extensive publicly available data for the parent compound, Tadalafil, as a primary reference. Deuteration is not expected to significantly impact the compound's solubility. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a deuterated form of cis-Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] It is a crystalline solid that is practically insoluble in water.[3]

| Property | Value |

| Molecular Formula | C₂₂H₁₆D₃N₃O₄[4] |

| Molecular Weight | 392.42 g/mol [5][6] |

| CAS Number | 1329799-70-3[5][6] |

Solubility Data

The solubility of Tadalafil has been determined in a variety of organic solvents and aqueous systems. The following table summarizes the available quantitative data.

| Solvent System | Solubility | Temperature | Reference |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | [1][2] |

| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [1][2] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [1][2] |

| Water | ~2 µg/mL | 25°C | [3] |

| Ethanol | Slightly Soluble | Not Specified | [7] |

| Propylene Glycol (PG) | Slightly Soluble | Not Specified | [7] |

| Polyethylene Glycol 400 (PEG-400) | Soluble | Not Specified | [7] |

| Transcutol | Soluble | Not Specified | [7] |

| N-Methylpyrrolidone (NMP) | Highest among tested solvents | Not Specified | [8] |

| Methanol | Very Slightly Soluble | Not Specified | [9] |

| Water:SLS System | Maximum solubility among tested aqueous systems | Not Specified | [10] |

Note: The terms "Slightly Soluble" and "Soluble" are qualitative descriptors from the cited literature and generally indicate a higher solubility than in aqueous solutions.

Experimental Protocols

A common and robust method for determining the solubility of pharmaceutical compounds is the Shake-Flask Method followed by High-Performance Liquid Chromatography (HPLC) analysis .[10][11]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (or Tadalafil)

-

Selected solvents (e.g., water, methanol, buffers of various pH)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.2 µm)

-

HPLC system with a suitable column and detector (e.g., UV at 285 nm)[10]

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. This ensures that equilibrium is reached from a state of saturation.

-

Equilibration: The vials are placed in a temperature-controlled orbital shaker and agitated for a predetermined period (e.g., 6, 24, or 48 hours) to allow the system to reach equilibrium.[10] The shaking time is a critical parameter and should be optimized.[10]

-

Sedimentation and Filtration: After shaking, the samples are allowed to stand to allow the undissolved solid to sediment.[10] An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles.

-

Quantification by HPLC: The clear filtrate is appropriately diluted with the mobile phase, and the concentration of the dissolved compound is determined using a validated HPLC method.[10][11] A standard calibration curve is used for quantification.[10]

Signaling Pathway and Experimental Workflow

Tadalafil functions by inhibiting PDE5, an enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for solubility determination.

Caption: Tadalafil's inhibition of PDE5 increases cGMP levels.

Caption: Shake-flask method workflow for solubility measurement.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. US20100099687A1 - Tadalafil solid composites - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cis-Tadalafil-d3 (cis-IC-351-d3) | Isotope-Labeled Compounds | 1329799-70-3 | Invivochem [invivochem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Relationship between Solubility and Transdermal Absorption of Tadalafil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jddtonline.info [jddtonline.info]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. Tadalafil solubility via shake flask using validated HPLC method. [wisdomlib.org]

In-Depth Technical Guide: Stability and Storage of cis-ent-Tadalafil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled compound, cis-ent-Tadalafil-d3. The stability profile of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation development, and analytical method validation. Due to the limited availability of direct stability studies on this compound, this guide leverages extensive data from forced degradation studies of Tadalafil. The structural similarity between the two molecules, with the only difference being the presence of three deuterium atoms on the N-methyl group in this compound, allows for a scientifically robust extrapolation of stability characteristics. It is a widely accepted practice in pharmaceutical sciences that deuterium substitution does not significantly alter the chemical stability of a molecule under normal storage and stress conditions.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, specific storage conditions are recommended by various suppliers. These conditions are designed to minimize degradation and preserve the compound for research and analytical applications.

| Storage Condition | Temperature Range | Additional Notes |

| Long-term Storage | -20°C | Recommended for maintaining stability over extended periods. |

| Short-term Storage | 2-8°C or +4°C | Suitable for temporary storage during active use. |

| Shipping | Ambient Temperature | The compound is considered stable for shipping under ambient conditions. |

For stock solutions of the closely related Tadalafil-d3, a storage period of up to 6 months is suggested at -80°C, and for up to 1 month at -20°C.[1]

Stability Profile under Stress Conditions

Forced degradation studies, also known as stress testing, are essential for identifying the likely degradation products of a drug substance and understanding its intrinsic stability. These studies involve subjecting the compound to conditions more severe than accelerated stability testing. The following sections summarize the stability of Tadalafil, and by extension this compound, under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies

The stability of Tadalafil has been extensively investigated under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. The compound demonstrates varying degrees of stability under these conditions.

| Stress Condition | Reagent/Method | Observation | Reference |

| Acidic Hydrolysis | 1 N HCl, reflux at 60°C for 10 hours | Significant degradation observed. | [2] |

| Basic Hydrolysis | 1 N NaOH, reflux at 60°C for 10 hours | No significant degradation observed in this specific study. | [2] |

| Basic Hydrolysis | 0.1 N NaOH at 80°C for 2 hours | Susceptible to degradation. | |

| Oxidative Stress | 3% H₂O₂, room temperature for 48 hours | No significant degradation observed in this specific study. | [2] |

| Oxidative Stress | 6% H₂O₂ | Susceptible to degradation. | [3] |

| Thermal Stress | 105°C | Stable. | [4] |

| Photolytic Stress | UV light at 254 nm and 366 nm for 48 hours | Stable. | [2] |

Quantitative Data from Forced Degradation Studies

The following table presents quantitative data on the degradation of Tadalafil under different stress conditions, extracted from various studies. This data is crucial for understanding the rate and extent of degradation.

| Stress Condition | Time | % Degradation | Reference |

| Acid Hydrolysis (1 N HCl at 65°C) | 15 min | 9.72 | [2] |

| Alkaline Hydrolysis (1 N NaOH at 65°C) | 15 min | 12.84 | [3] |

| Oxidative Degradation (6% H₂O₂) | 24 hours | 10.53 | [3] |

| Thermal Degradation (Dry Heat at 105°C) | 24 hours | Not specified, but stable | [4] |

| Photodegradation (UV light) | 48 hours | Not specified, but stable | [2] |

Degradation Pathways

Understanding the degradation pathways is critical for identifying and controlling impurities in the drug substance and formulated product. Based on the identified degradation products from forced degradation studies, a proposed pathway for the acidic degradation of Tadalafil is presented below.

Acidic Degradation Pathway

Under acidic conditions, Tadalafil undergoes hydrolysis of the piperazine-2,5-dione ring. The primary degradation product identified is (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][2][5]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione.[2][6] This indicates the cleavage of the bond between the nitrogen of the piperazine ring and the chiral carbon of the tetrahydro-β-carboline moiety.

Caption: Proposed pathway for the degradation of Tadalafil under acidic conditions.

Note: The degradation pathways under basic and oxidative conditions are less clearly defined in the reviewed literature, with multiple minor degradation products often observed. Further research is required to fully elucidate these pathways.

Experimental Protocols

This section provides an overview of the methodologies used in the stability and forced degradation studies of Tadalafil, which are directly applicable to this compound.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: A generalized workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Typical HPLC Method Parameters for Tadalafil Stability Studies:

| Parameter | Description |

| Column | C18 (e.g., Inertsil, Eclipse Plus), 5 µm particle size, 150 mm x 4.6 mm i.d.[7] |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) in isocratic or gradient elution. A common mobile phase is a mixture of acetonitrile and phosphate buffer.[7] |

| Flow Rate | Typically 0.8 to 1.0 mL/min.[7] |

| Detection Wavelength | 260 nm or 284 nm.[4][7] |

| Column Temperature | Ambient or controlled (e.g., 30°C). |

Method Validation:

Any stability-indicating method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide has summarized the available stability and storage information for this compound, primarily based on data from its non-deuterated analogue, Tadalafil. The compound is stable under thermal and photolytic conditions but is susceptible to degradation under acidic, basic, and oxidative stress. For optimal long-term stability, storage at -20°C is recommended. The provided experimental workflows and analytical method parameters offer a solid foundation for researchers and scientists working with this compound to ensure its quality and integrity throughout their studies. It is crucial to employ a validated stability-indicating method for any quantitative analysis to ensure accurate results, especially when the compound has been stored for an extended period or subjected to potential stress conditions.

References

Methodological & Application

Application Notes and Protocols for the Use of cis-ent-Tadalafil-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-ent-Tadalafil-d3 is a deuterated analog of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Due to its structural similarity and mass difference from the unlabeled drug, this compound serves as an excellent internal standard (IS) for the quantitative analysis of Tadalafil in biological matrices.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision.[3]

These application notes provide detailed protocols for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Tadalafil in human plasma. The methodologies described are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[3][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Tadalafil using Tadalafil-d3 as an internal standard. This data demonstrates the reliability and robustness of the method for bioanalytical applications.

Table 1: Calibration Curve and Linearity [4]

| Parameter | Value |

| Concentration Range | 0.50–500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9994 |

Table 2: Intra- and Inter-Batch Precision and Accuracy [4]

| Concentration Level | Intra-Batch Precision (≤ 3.7%) | Inter-Batch Precision (≤ 3.7%) | Accuracy (97.8% to 104.1%) |

| LLOQ (0.50 ng/mL) | Pass | Pass | Pass |

| QCL (1.50 ng/mL) | Pass | Pass | Pass |

| QCM (30.0 ng/mL) | Pass | Pass | Pass |

| QCH1 (200 ng/mL) | Pass | Pass | Pass |

| QCH2 (400 ng/mL) | Pass | Pass | Pass |

Table 3: Recovery of Tadalafil from Human Plasma [4]

| Parameter | Value |

| Recovery Range | 98.95% to 100.61% |

Experimental Protocols

Preparation of Stock and Working Solutions

a. Tadalafil Stock Solution (500 µg/mL):

-

Accurately weigh the required amount of Tadalafil reference standard.

-

Dissolve in methanol to achieve a final concentration of 500 µg/mL.[4]

-

Store the stock solution at 2–8 °C.[4]

b. This compound (Internal Standard) Stock Solution (100 µg/mL):

-

Accurately weigh 1.0 mg of this compound.

-

Dissolve in 10.0 mL of methanol to achieve a final concentration of 100 µg/mL.[4]

c. Working Solutions:

-

Prepare working solutions of Tadalafil by diluting the stock solution with methanol to create calibration standards (CSs) and quality control (QC) samples.[4]

-

Prepare a working solution of this compound by appropriate dilution of the stock solution in methanol.[3]

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is based on a validated method for extracting Tadalafil from human plasma.[3][4]

a. Sample Pre-treatment:

-

To 200 µL of plasma sample (blank, spiked, or subject sample), add 25 µL of the this compound working solution and vortex for 10 seconds.[3]

-

Add 500 µL of Milli-Q water and vortex again to mix.[3]

b. Solid-Phase Extraction:

-

Condition a Strata-X-C 33 µm extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[3][4]

-

Load the pre-treated sample onto the conditioned cartridge.

-

Wash the cartridge with 2 x 1.0 mL of water.[3]

-

Dry the cartridge for 2.0 minutes by applying nitrogen gas.[3]

c. Elution:

-

Elute Tadalafil and this compound from the cartridge with 500 µL of the mobile phase solution into a clean collection tube.[3]

-

Inject an aliquot of the eluate into the LC-MS/MS system.

LC-MS/MS Method

The following parameters are based on a highly sensitive and rapid method for Tadalafil quantification.[3][4]

a. Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) |

| Mobile Phase | Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v) |

| Flow Rate | 0.9 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 10 µL |

| Run Time | 2.5 minutes |

b. Mass Spectrometry Conditions:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Tadalafil: m/z 390.3 → 268.2this compound: m/z 393.1 → 271.2 |

Experimental Workflow Diagram```dot

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

References

Application Note: High-Throughput Analysis of Tadalafil in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tadalafil in human plasma. The described protocol utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is well-suited for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By increasing cGMP levels, Tadalafil promotes smooth muscle relaxation and vasodilation, making it an effective treatment for erectile dysfunction and pulmonary arterial hypertension.[3] Accurate and reliable quantification of Tadalafil in biological matrices is crucial for pharmacokinetic and clinical studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1][2] This document provides a detailed protocol for the development and validation of an LC-MS/MS method for Tadalafil analysis in human plasma.

Physicochemical Properties of Tadalafil

A fundamental understanding of Tadalafil's physicochemical properties is essential for method development.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₉N₃O₄ | [4] |

| Molecular Weight | 389.4 g/mol | [4] |

| LogP | 2.89 | [4] |

| pKa | 0.85 (Estimated) | [4] |

| Melting Point | 301-302 °C | [4] |

Experimental

-

Tadalafil reference standard (≥98% purity)

-

Ammonium formate (LC-MS grade)[5]

-

Ultrapure water

-

Human plasma (K2 EDTA)[2]

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tadalafil and Tadalafil-d3 in methanol.[1]

-

Working Standard Solutions: Serially dilute the Tadalafil stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low, Mid, High).[1][6]

A simple protein precipitation method is employed for sample clean-up.[1][6][7]

Figure 1: Workflow for plasma sample preparation.

LC-MS/MS Method

The following table summarizes the optimized chromatographic conditions.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[6] |

| Mobile Phase A | 0.1% Formic acid in Water[1] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.5 | |

| 2.6 | |

| 4.0 |

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[6]

| Parameter | Tadalafil | Tadalafil-d3 (IS) |

| Precursor Ion (m/z) | 390.4[1][2] | 393.1[5][8] |

| Product Ion (m/z) | 268.3[1][2] | 271.2[5][8] |

| Dwell Time | 50 ms[2] | 50 ms |

| Collision Energy (CE) | Optimized for specific instrument | Optimized for specific instrument |

| Declustering Potential (DP) | Optimized for specific instrument | Optimized for specific instrument |

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of Tadalafil and the IS in blank plasma samples.

-

Linearity and Range: The calibration curve should be linear over a defined concentration range (e.g., 0.5 - 1000 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.[3][5]

-

Precision and Accuracy: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ) and accuracy (%RE) should be within ±15% (±20% at the LLOQ).[1]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. A typical LLOQ for Tadalafil is around 0.5 ng/mL.[3][5]

-

Recovery: The extraction efficiency of the sample preparation method. The recovery of Tadalafil is typically high and consistent.[5]

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by endogenous plasma components.

-

Stability: Stability of Tadalafil in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[7]

Figure 2: Key parameters for method validation.

Results and Discussion

The described LC-MS/MS method provides a rapid and reliable means for the quantification of Tadalafil in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing. The chromatographic conditions ensure a short run time with good peak shape and resolution from endogenous plasma components. The use of a stable isotope-labeled internal standard (Tadalafil-d3) compensates for any variability in sample preparation and instrument response, leading to excellent precision and accuracy.

The following table presents a summary of expected performance characteristics based on published methods.

| Validation Parameter | Expected Result |

| Linearity (r²) | ≥ 0.99 |

| LLOQ | 0.5 ng/mL[3][5] |

| Intra-day Precision (%CV) | < 10%[1] |

| Inter-day Precision (%CV) | < 10%[1] |

| Accuracy (%RE) | ± 10%[1] |

| Extraction Recovery | > 85%[3] |

Conclusion

The LC-MS/MS method detailed in this application note is suitable for the quantitative determination of Tadalafil in human plasma for research and clinical applications. The method is sensitive, specific, and can be readily implemented in a regulated bioanalytical laboratory.

Protocol: Quantitative Analysis of Tadalafil in Human Plasma by LC-MS/MS

Scope

This protocol outlines the procedure for the quantitative analysis of Tadalafil in human plasma samples using a validated LC-MS/MS method.

Materials and Equipment

-

Refer to Section 3.1 and 3.2 of the Application Note.

-

Calibrated pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Tadalafil and Tadalafil-d3 into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol.

-

-

Working Standard and IS Solutions:

-

Prepare serial dilutions of the Tadalafil stock solution with 50:50 methanol:water to create working standards for the calibration curve and QC samples.

-

Prepare a working solution of the internal standard (Tadalafil-d3) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

-

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Allow all plasma samples and reagents to thaw to room temperature.

-

Pipette 100 µL of each plasma sample into the corresponding labeled tube.

-

Add 20 µL of the internal standard working solution to all tubes except for the blank plasma.

-

Add 300 µL of cold acetonitrile to all tubes.

-

Vortex each tube for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to autosampler vials.

-

Load the vials into the autosampler for LC-MS/MS analysis.

-

Set up the LC-MS/MS system with the parameters outlined in Section 4 of the Application Note.

-

Create a sequence table including blank injections, calibration standards, QC samples, and unknown samples.

-

Start the analysis.

-

Integrate the peak areas for Tadalafil and the internal standard (Tadalafil-d3) for all samples.

-

Calculate the peak area ratio (Tadalafil peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Perform a linear regression analysis (weighted 1/x²) to determine the slope, intercept, and correlation coefficient (r²).

-

Calculate the concentration of Tadalafil in the QC and unknown samples using the regression equation from the calibration curve.

System Suitability

Before running the analytical batch, perform a system suitability test to ensure the LC-MS/MS system is performing adequately. This may include injecting a mid-level QC sample multiple times to check for consistent retention times, peak areas, and signal-to-noise ratios.

Acceptance Criteria

-

The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

-

The calculated concentrations of at least 75% of the calibration standards should be within ±15% of their nominal values (±20% for the LLOQ).

-

At least 67% of the QC samples should be within ±15% of their nominal concentrations.

References

- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 7. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Tadalafil in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By increasing intracellular cGMP levels, tadalafil enhances the nitric oxide signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][2][3] This mechanism of action makes it a widely used therapeutic agent for erectile dysfunction and pulmonary arterial hypertension.[4] Accurate quantification of tadalafil in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][5][6]

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tadalafil in human plasma. The method utilizes tadalafil-d3, a deuterated analog, as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and injection.

Principle

The method involves the extraction of tadalafil and its deuterated internal standard (tadalafil-d3) from human plasma via solid-phase extraction (SPE). The extracted samples are then analyzed using a reverse-phase C18 column coupled with a triple quadrupole mass spectrometer.[5][7] The analytes are ionized using electrospray ionization (ESI) in the positive mode and detected by Multiple Reaction Monitoring (MRM).[1][5][8] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from spiked plasma standards.

Experimental Protocols

1. Materials and Reagents

-

Tadalafil reference standard (≥99% purity)

-

Tadalafil-d3 internal standard (≥99% purity, 99% isotopic purity)

-

LC-MS grade Methanol and Acetonitrile

-

LC-MS grade Formic Acid (≥99%)

-

Ammonium formate (≥99%)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma with K2 EDTA as anticoagulant, screened and confirmed to be free of interferences.

-

Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C or equivalent mixed-mode cation exchange cartridges).[5][9]

2. Instrumentation

-

LC System: UPLC or HPLC system capable of delivering reproducible gradients at high pressure (e.g., Waters ACQUITY UPLC, Agilent 1200 series).[1][10]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source (e.g., Sciex API 4000, Agilent 6410).[1][10]

-

Analytical Column: C18 reverse-phase column (e.g., Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 µm).[5]

3. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve tadalafil and tadalafil-d3 in methanol to obtain 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Prepare working solutions for calibration curve standards and quality controls (QCs) by serially diluting the tadalafil stock solution with a 50:50 methanol/water mixture.[11]

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the tadalafil-d3 stock solution with methanol to achieve a final concentration of 100 ng/mL.

4. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Pre-treatment: To a 200 µL aliquot of human plasma (calibration standard, QC, or unknown sample), add 25 µL of the 100 ng/mL IS working solution and vortex briefly.[9] Add 500 µL of ultrapure water and vortex again.[9]

-

SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of ultrapure water.[9]

-

Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1.0 mL of ultrapure water, followed by 1.0 mL of 10% methanol in water.

-

Elution: Elute the analytes with 1.0 mL of 5% formic acid in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.

5. LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

-

MRM Transitions:

-

Key Parameters (Typical Values):

-

Method Performance and Validation Data

The method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of tadalafil in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Concentration Range | 0.50 - 500 ng/mL[5] |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | ≥ 0.9994[5] |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[5] |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 0.50 | ≤ 3.7% | 97.8% to 104.1% | ≤ 3.5% | 98.5% to 102.0% |

| Low QC | 1.50 | ≤ 3.2% | 98.1% to 103.5% | ≤ 2.9% | 99.1% to 101.5% |

| Mid QC | 200 | ≤ 2.5% | 99.0% to 101.2% | ≤ 2.1% | 99.5% to 100.8% |

| High QC | 400 | ≤ 1.9% | 99.5% to 100.9% | ≤ 1.8% | 99.8% to 100.5% |

| (Data adapted from representative validation results found in literature[5]) |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Tadalafil | 1.50 (Low QC) | 98.95 | 98.2 |

| Tadalafil | 400 (High QC) | 100.61 | 101.5 |

| Tadalafil-d3 | 100 | 99.8 | 99.3 |

| (Data adapted from representative validation results found in literature[5]) |

Diagrams

Caption: Experimental workflow for Tadalafil quantification.

Caption: Simplified signaling pathway of Tadalafil action.

References

- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. journals.physiology.org [journals.physiology.org]